(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane
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Overview
Description
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane: is an organic compound characterized by a cyclopropane ring substituted with a 2,2-dimethoxyethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane: A stereoisomer with different spatial arrangement of substituents.
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-methylcyclopropane: A similar compound with a methyl group instead of an ethyl group.
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-phenylcyclopropane: A similar compound with a phenyl group instead of an ethyl group.
Uniqueness
(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane is unique due to its specific stereochemistry and the presence of both a 2,2-dimethoxyethyl group and an ethyl group on the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
55444-45-6 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(1S,2S)-1-(2,2-dimethoxyethyl)-2-ethylcyclopropane |
InChI |
InChI=1S/C9H18O2/c1-4-7-5-8(7)6-9(10-2)11-3/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
OXZMOSQIJDGCAJ-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]1CC(OC)OC |
Canonical SMILES |
CCC1CC1CC(OC)OC |
Origin of Product |
United States |
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